Benzyl thiocyanate
Benzyl thiocyanate
Benzyl thiocyanate undergoes regioselective bond dissociation during its electrochemical reduction in acetonitrile at an inert electrode. It is added to stimulate the chlortetracycline biosynthesis during industrial fermentations. It undergoes biotransformation into dibenzyl disulphide by Streptomyces aureofaciens.
Benzyl thiocyanate, also known as solvat 14 or tropeolin, belongs to the class of organic compounds known as benzyl thiocyanates. These are aromatic compounds containing an thiocyanate group that is S-substituted to a benzyl group. Benzyl thiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, benzyl thiocyanate is primarily located in the cytoplasm. Outside of the human body, benzyl thiocyanate can be found in brassicas and garden cress. This makes benzyl thiocyanate a potential biomarker for the consumption of these food products.
Benzyl thiocyanate is a member of thiocyanates.
Benzyl thiocyanate, also known as solvat 14 or tropeolin, belongs to the class of organic compounds known as benzyl thiocyanates. These are aromatic compounds containing an thiocyanate group that is S-substituted to a benzyl group. Benzyl thiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, benzyl thiocyanate is primarily located in the cytoplasm. Outside of the human body, benzyl thiocyanate can be found in brassicas and garden cress. This makes benzyl thiocyanate a potential biomarker for the consumption of these food products.
Benzyl thiocyanate is a member of thiocyanates.
Brand Name:
Vulcanchem
CAS No.:
3012-37-1
VCID:
VC21188317
InChI:
InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
SMILES:
C1=CC=C(C=C1)CSC#N
Molecular Formula:
C8H7NS
Molecular Weight:
149.21 g/mol
Benzyl thiocyanate
CAS No.: 3012-37-1
Cat. No.: VC21188317
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzyl thiocyanate undergoes regioselective bond dissociation during its electrochemical reduction in acetonitrile at an inert electrode. It is added to stimulate the chlortetracycline biosynthesis during industrial fermentations. It undergoes biotransformation into dibenzyl disulphide by Streptomyces aureofaciens. Benzyl thiocyanate, also known as solvat 14 or tropeolin, belongs to the class of organic compounds known as benzyl thiocyanates. These are aromatic compounds containing an thiocyanate group that is S-substituted to a benzyl group. Benzyl thiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, benzyl thiocyanate is primarily located in the cytoplasm. Outside of the human body, benzyl thiocyanate can be found in brassicas and garden cress. This makes benzyl thiocyanate a potential biomarker for the consumption of these food products. Benzyl thiocyanate is a member of thiocyanates. |
|---|---|
| CAS No. | 3012-37-1 |
| Molecular Formula | C8H7NS |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | benzyl thiocyanate |
| Standard InChI | InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
| Standard InChI Key | ABNDFSOIUFLJAH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC#N |
| Canonical SMILES | C1=CC=C(C=C1)CSC#N |
| Boiling Point | 232.0 °C |
| Melting Point | 43.0 °C 41-42°C |
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